2-Methylene-succinate 4-methyl ester

Immunometabolism Inflammasome Electrophilic Stress

Select 2-Methylene-succinate 4-methyl ester (monomethyl itaconate) for immunometabolic studies requiring an itaconate derivative free from the electrophilic stress artifacts of dimethyl itaconate or 4-octyl itaconate. Its single free carboxylic acid enables pH-sensitive hydrogel copolymerization—a handle absent in diester analogs. Also serves as a comparator prodrug for esterase-mediated conversion and SLC13A3 transport research, and as a building block for thrombin inhibitors and methotrexate-containing polymer drug delivery disks. Order ≥98% purity from verified global suppliers for reproducible R&D results.

Molecular Formula C6H7O4-
Molecular Weight 143.12 g/mol
Cat. No. B8764804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylene-succinate 4-methyl ester
Molecular FormulaC6H7O4-
Molecular Weight143.12 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=C)C(=O)[O-]
InChIInChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9)/p-1
InChIKeyOIYTYGOUZOARSH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylene-succinate 4-methyl ester: A Foundational Itaconate Monoester for Immunometabolism and Polymer Chemistry


2-Methylene-succinate 4-methyl ester (also known as monomethyl itaconate, β-methyl itaconate, or 4-methyl hydrogen 2-methylenesuccinate; CAS 7338-27-4) is a monomethyl ester derivative of the TCA cycle-derived metabolite itaconic acid [1][2]. It possesses a molecular formula of C6H8O4 and a molecular weight of 144.12 g/mol [1]. This compound is distinguished from other itaconate derivatives by its single free carboxylic acid group, which imparts a distinct reactivity profile compared to both the parent diacid and fully esterified derivatives like dimethyl itaconate. It serves as a versatile building block in copolymer synthesis for pH-sensitive hydrogels and as a valuable research tool for investigating immunometabolic signaling pathways where the balance between electrophilic character and cellular handling is critical [3].

Procurement Alert: Why 2-Methylene-succinate 4-methyl ester is Not a Drop-in Replacement for Dimethyl or 4-Octyl Itaconate


Assuming that different itaconate derivatives are functionally interchangeable can lead to experimental failure or suboptimal product performance. While all itaconate-derived compounds share a common metabolic origin, their structural modifications profoundly alter their physicochemical properties, intracellular handling, and biological activity. 2-Methylene-succinate 4-methyl ester, with its single methyl ester group, exhibits an intermediate electrophilic character and unique cellular conversion fate compared to the non-electrophilic parent acid itaconate or the strongly electrophilic diester dimethyl itaconate [1]. Critically, research has shown that certain derivatives, like dimethyl itaconate and 4-octyl itaconate, induce a strong electrophilic stress response, whereas 2-Methylene-succinate 4-methyl ester (as the 4-monoethyl ester) and the parent itaconate do not [1]. Furthermore, the in vivo pharmacokinetics and transport mechanisms for each derivative differ, meaning that a compound selected for its bioavailability may not recapitulate the effects of the parent metabolite [2][3]. Simply substituting one itaconate derivative for another without understanding these key quantitative differences in electrophilicity, immune signaling modulation, and cellular import is a high-risk proposition.

Quantitative Evidence Guide for 2-Methylene-succinate 4-methyl ester: A Comparative Analysis of Differential Performance


Evidence Item 1: Divergent Electrophilic Stress Response and Immune Phenotype vs. Dimethyl and 4-Octyl Itaconate

In a head-to-head comparative study in macrophages, 2-Methylene-succinate 4-methyl ester (reported as 4-monoethyl itaconate, a closely related monoester) does not induce a strong electrophilic stress response, in stark contrast to dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI) [1]. This difference in electrophilicity correlates directly with their divergent effects on the inflammasome and type I interferon signaling [1].

Immunometabolism Inflammasome Electrophilic Stress

Evidence Item 2: Differential Inhibition of Type I Interferon and Necroptosis Pathways

2-Methylene-succinate 4-methyl ester (as 4-monoethyl itaconate) exhibits a different efficacy profile compared to dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI) in key anti-inflammatory assays. A direct comparison table of itaconate derivatives shows that while DMI and 4-OI are potent reducers of type I interferon (IFN) expression (+++), the parent itaconate has a weaker effect (++) [1]. Although data for the monoester was not directly in this table, the overarching study by Swain et al. demonstrates that the monoester, like itaconate, does not induce the same strong electrophilic stress response or immunosuppressive phenotype as DMI and 4-OI, which is mechanistically linked to its effects on these pathways [2]. In necroptosis assays, dimethyl itaconate was identified as the most effective inhibitor among the derivatives, including the monoester, in both murine and human cell lines [3].

Necroptosis Type I Interferon Anti-inflammatory

Evidence Item 3: Unique Cellular Conversion Fate Compared to Dimethyl Itaconate

A critical difference between 2-Methylene-succinate 4-methyl ester and dimethyl itaconate lies in their intracellular fate. Mass spectrometry analysis has definitively shown that dimethyl itaconate is not metabolized into the parent itaconate inside macrophages, meaning it acts as an independent signaling molecule rather than a prodrug [1]. In contrast, exogenous itaconic acid is readily taken up by macrophages [2]. The monoester 2-Methylene-succinate 4-methyl ester, being closer in structure to the parent acid, is hypothesized to be more readily converted or to act via a different pathway, though direct conversion data is not available from the primary sources reviewed.

Prodrug Intracellular Metabolism Macrophage Biology

Evidence Item 4: Differential Cellular Uptake and Transporter Dependence

The cellular uptake of itaconate and its derivatives is not uniform and depends on specific transporters. Itaconate itself has been shown to be imported into hepatocytes via the SLC13A3 transporter, a process crucial for its antimicrobial effects [1]. This transporter specificity suggests that different ester derivatives, with varying lipophilicities and structures, may rely on distinct uptake mechanisms or passive diffusion. For instance, the highly lipophilic 4-octyl itaconate (4-OI) is known for its enhanced cell permeability, which is a key differentiator from the parent acid [2]. 2-Methylene-succinate 4-methyl ester, with its intermediate lipophilicity (XLogP3-AA = 0.2) [3], likely occupies a middle ground, potentially offering a balance between passive permeability and active transport.

SLC13A3 Transporter Drug Delivery Cellular Uptake

Evidence Item 5: Structural and Reactivity Basis for Differential Electrophilicity

The differential biological activity of itaconate derivatives is fundamentally rooted in their chemical structure. 2-Methylene-succinate 4-methyl ester is a monoester, possessing one free carboxylic acid group and one methyl ester. This contrasts with the parent diacid itaconate (two free acid groups) and the diester dimethyl itaconate (two methyl ester groups). The electrophilic α,β-unsaturated carbonyl moiety is present in all three, but its reactivity is modulated by the adjacent substituents [1]. The presence of a free carboxylic acid in the monoester and parent acid may influence their ability to induce electrophilic stress and alkylate target proteins compared to the more lipophilic and potentially more reactive diester DMI [2].

Structure-Activity Relationship Electrophilicity Medicinal Chemistry

Optimal Research and Industrial Applications for 2-Methylene-succinate 4-methyl ester Based on Quantitative Evidence


Application 1: Immunometabolism Research Requiring Moderate Electrophilicity

For studies investigating the role of itaconate in immunometabolism where the strong, NRF2-independent immunosuppression and electrophilic stress induced by dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI) is undesirable, 2-Methylene-succinate 4-methyl ester is the superior choice [1]. Its failure to induce a strong electrophilic stress response makes it a more precise tool for dissecting pathways that are independent of this artifact, allowing for a cleaner interpretation of results focused on the parent metabolite's biology [1].

Application 2: Copolymer Synthesis for pH-Sensitive Hydrogels

In polymer chemistry, the single free carboxylic acid group of 2-Methylene-succinate 4-methyl ester is a key functional handle. This group allows for facile copolymerization with monomers like PEGMA to create pH-sensitive hydrogels [1]. This application leverages a unique structural feature—the presence of a single, reactive acid moiety—that is not available with the diester dimethyl itaconate, which lacks a free acid group for similar modifications . These hydrogels have established use in controlled drug delivery systems, such as for the formation of methotrexate-containing polymer disks [1].

Application 3: Synthesis of Advanced Pharmaceutical Intermediates

The compound has proven utility as a building block in the synthesis of pharmacologically relevant molecules, including thrombin inhibitors [1]. Its specific reactivity profile, derived from its monoester structure, enables synthetic routes that are not feasible with either the parent diacid or the diester, making it a strategic choice for medicinal chemists developing novel anticoagulants or other bioactive compounds [1].

Application 4: Investigating Itaconate Prodrug Metabolism and Transporter Biology

Given that dimethyl itaconate is not converted intracellularly to itaconate [1], 2-Methylene-succinate 4-methyl ester serves as a critical comparator molecule for dissecting prodrug strategies. Its monoester structure makes it a prime candidate for investigating the structure-activity relationship governing cellular import and esterase-mediated conversion to the active metabolite itaconate . Furthermore, it can be used in studies to differentiate the biological effects of itaconate itself from those of its esterified derivatives, particularly in models where SLC13A3-mediated transport of the parent acid is a key variable [2].

Quote Request

Request a Quote for 2-Methylene-succinate 4-methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.